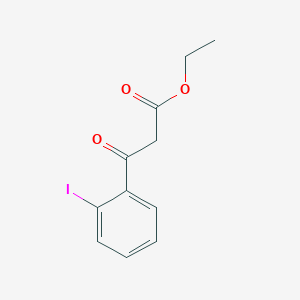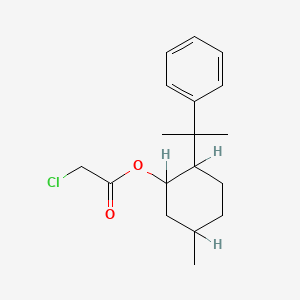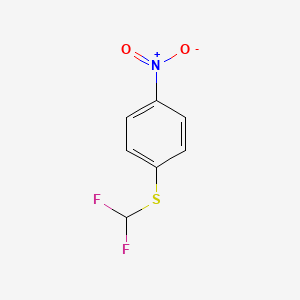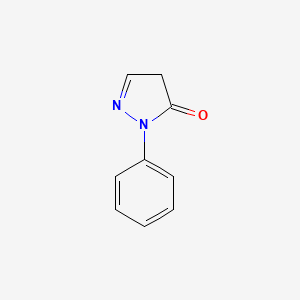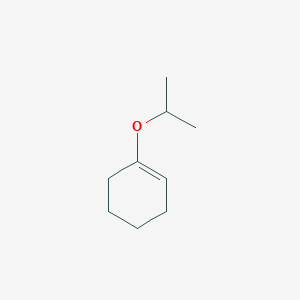
2-Morpholinopyrimidine-5-carboxylic acid
Overview
Description
2-Morpholinopyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H11N3O3 . It has a molecular weight of 209.2 .
Molecular Structure Analysis
The molecular structure of 2-Morpholinopyrimidine-5-carboxylic acid consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3. Attached to the pyrimidine ring is a morpholine ring and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 2-Morpholinopyrimidine-5-carboxylic acid are not available, pyrimidines in general can undergo a variety of reactions. These include oxidative annulation, three-component coupling reactions, and base-promoted intermolecular oxidation C-N bond formation .Physical And Chemical Properties Analysis
2-Morpholinopyrimidine-5-carboxylic acid has a molecular weight of 209.2 and its molecular formula is C9H11N3O3 . More detailed physical and chemical properties are not available in the sources.Scientific Research Applications
Synthesis and Pharmaceutical Applications
- 2-Morpholinopyrimidine-5-carboxylic acid derivatives have been explored for their potential as antisenility agents. Samano et al. (2000) described the synthesis of such compounds, showcasing their relevance in developing treatments for age-related cognitive decline (Samano, Styles, & Chan, 2000).
Chemical Synthesis Techniques
- Huang et al. (2013) demonstrated that 2-Morpholinopyrimidine-5-carboxylic acid derivatives can be synthesized via multifaceted interception of 2-chloro-2-oxoacetic anhydrides, a method useful in asymmetric synthesis of β-lactams (Huang, Zhao, Staples, & Wulff, 2013).
Biodegradable Polymer Synthesis
- Veld, Dijkstra, and Feijen (1992) explored the use of Morpholine-2,5-dione derivatives in the synthesis of biodegradable polyesteramides with pendant functional groups, highlighting the utility of these compounds in creating environmentally friendly materials (Veld, Dijkstra, & Feijen, 1992).
Medicinal Chemistry and Drug Design
- Lei et al. (2017) synthesized 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, an important intermediate for inhibiting tumor necrosis factor alpha and nitric oxide, showcasing the role of 2-Morpholinopyrimidine-5-carboxylic acid derivatives in medicinal chemistry (Lei, Wang, Xiong, & Lan, 2017).
Antimicrobial Applications
- Cheprakova et al. (2014) found that synthesized pyrimidines based on 2-Morpholinopyrimidine-5-carboxylic acid were active against Mycobacterium tuberculosis, suggesting their use in developing antimicrobial agents (Cheprakova et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-morpholin-4-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8(14)7-5-10-9(11-6-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPUFHIOPXMZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390289 | |
| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinopyrimidine-5-carboxylic acid | |
CAS RN |
253315-05-8 | |
| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

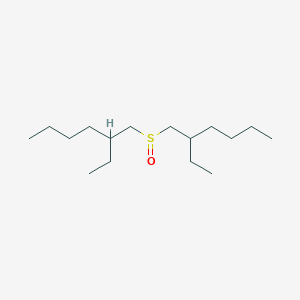

![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B1598694.png)


